(+)-Selegiline

描述

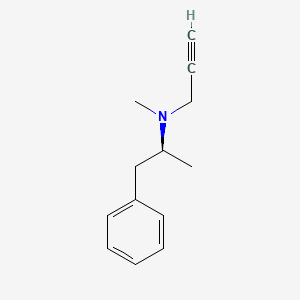

Structure

3D Structure

属性

IUPAC Name |

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317215 | |

| Record name | (+)-Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-51-2 | |

| Record name | (+)-Selegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4528-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selegiline, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELEGILINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7HY2RY1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Chiral Resolution of (+)-Selegiline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chiral resolution of (+)-Selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. The document details both chemoenzymatic and classical resolution approaches to obtaining the desired (R)-enantiomer, which is the active pharmaceutical ingredient. Experimental protocols, quantitative data, and process visualizations are provided to support research and development in this area.

Synthesis of Racemic Selegiline (B1681611)

The common route for synthesizing racemic selegiline involves a three-step process starting from phenylacetone (B166967) and methylamine (B109427).[1] The key intermediate is N-methyl-1-phenylpropan-2-amine, which is then propargylated to yield racemic selegiline.

Experimental Protocol: Synthesis of Racemic N-(1-phenylpropan-2-yl)prop-2-yn-1-amine (Selegiline)

This protocol outlines a general procedure for the synthesis of the racemic compound.

Step 1: Reductive Amination of Phenylacetone

-

In a suitable reaction vessel, dissolve phenylacetone (1 equivalent) in methanol (B129727).

-

Add a solution of methylamine (excess, e.g., 1.5-2 equivalents) in methanol.

-

The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.

-

Cool the reaction mixture in an ice bath.

-

Add a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride (excess, e.g., 1.5-2 equivalents), portion-wise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-methyl-1-phenylpropan-2-amine.

Step 2: Propargylation of Racemic N-methyl-1-phenylpropan-2-amine

-

Dissolve the racemic N-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or toluene.

-

Add a base, such as potassium carbonate or triethylamine (B128534) (excess, e.g., 1.5-2 equivalents), to the mixture.

-

To the stirred suspension, add propargyl bromide or propargyl chloride (1-1.2 equivalents) dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain racemic selegiline.

Chiral Resolution of (±)-Selegiline

The separation of the racemic mixture into its constituent enantiomers is a critical step in the production of this compound. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely used method. (+)-Tartaric acid is a common resolving agent for chiral amines.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol describes a general procedure for the resolution of racemic selegiline.

Step 1: Formation and Crystallization of Diastereomeric Salts

-

Dissolve racemic selegiline (1 equivalent) in a suitable solvent, such as methanol, ethanol, or a mixture of solvents (e.g., methanol-water).

-

In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as it is a dicarboxylic acid) in the same solvent, warming gently if necessary.

-

Slowly add the tartaric acid solution to the selegiline solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt, which is typically the (this compound)-(+)-tartrate salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The enantiomeric excess (ee) of the crystalline salt can be improved by recrystallization from a suitable solvent.

Step 2: Regeneration of this compound from the Diastereomeric Salt

-

Suspend the crystalline diastereomeric salt in water.

-

Add a base, such as aqueous sodium hydroxide (B78521) or potassium carbonate, until the pH is basic (pH > 10) to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Chemoenzymatic Synthesis of this compound

An alternative to classical resolution is the direct asymmetric synthesis of the desired enantiomer. A chemoenzymatic approach utilizing an imine reductase (IRED) has been reported for the synthesis of (R)-desmethylselegiline, a key intermediate for this compound.[2]

Quantitative Data for Chemoenzymatic Synthesis

| Step | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |

| Enzymatic Reductive Amination | (R)-desmethylselegiline | IRED (IR36-M5) | 73% | 97% (R) |

| Reductive Amination (Methylation) | (R)-Selegiline | Formaldehyde (B43269), NaBH3CN | 80% | - |

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Enzymatic Synthesis of (R)-desmethylselegiline [2]

-

Prepare a reaction mixture containing phenylacetone, propargylamine, a purified imine reductase (e.g., IR36-M5), a cofactor (e.g., NADP+), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).[2]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24 hours.[2]

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the product to obtain (R)-desmethylselegiline.

Step 2: Synthesis of (R)-Selegiline [2]

-

Dissolve (R)-desmethylselegiline in acetonitrile and cool to 0°C.[2]

-

Add a 37% formaldehyde solution, followed by sodium cyanoborohydride.[2]

-

Stir the reaction at room temperature for 20 minutes.[2]

-

Work up the reaction by diluting with aqueous potassium hydroxide and extracting with ether.[2]

-

Dry and concentrate the organic phase to yield (R)-Selegiline.[2]

Visualizations

Synthesis and Resolution Workflows

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Chemoenzymatic Synthesis Pathway

Caption: Chemoenzymatic Pathway to this compound.

References

The Discovery and History of L-Deprenyl (Selegiline): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-deprenyl, more commonly known as Selegiline (B1681611), represents a significant milestone in the pharmacotherapy of Parkinson's disease and has been a subject of extensive research for its neuroprotective potential. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of Selegiline. It delves into the pivotal experiments that elucidated its mechanism of action as a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) and explores the subsequent investigations into its neuroprotective and anti-apoptotic properties. Quantitative data from key preclinical and clinical studies are summarized, and detailed experimental protocols for foundational research methodologies are provided. This document aims to serve as an in-depth resource for professionals in the fields of neuroscience and drug development.

Introduction: The Genesis of a Neuro-modulator

The story of Selegiline begins in the early 1960s at the Chinoin Pharmaceutical Company in Budapest, Hungary.[1][2] A team of researchers, including Zoltán Ecseri and led by the pioneering psychopharmacologist József Knoll, was investigating substituted amphetamines with the goal of developing novel psychic energizers.[2][3][4] In 1961, the racemic compound N-propargylmethamphetamine, codenamed E-250, was synthesized by Ecseri.[5][6] This compound would later be known as deprenyl.[5]

Subsequent research focused on separating the enantiomers of deprenyl, revealing that the levorotatory form, L-deprenyl (Selegiline), was a more potent MAO inhibitor with reduced amphetamine-like psychostimulant effects compared to its dextrorotatory counterpart.[1] This discovery was a critical turning point, shifting the research focus towards the therapeutic potential of L-deprenyl.

A seminal breakthrough occurred in 1971 when Knoll demonstrated that Selegiline is a highly selective inhibitor of the B-isoform of monoamine oxidase (MAO-B).[7] This selectivity was of immense clinical importance as it suggested that Selegiline would be unlikely to cause the "cheese effect," a dangerous hypertensive crisis associated with non-selective MAO inhibitors that block the metabolism of tyramine (B21549) found in certain foods.[7][8]

Mechanism of Action: Selective MAO-B Inhibition and Beyond

Selegiline's primary and most well-characterized mechanism of action is the irreversible, selective inhibition of MAO-B.[8][9] MAO-B is a key enzyme in the catabolism of dopamine (B1211576) in the human brain.[10] By inhibiting MAO-B, Selegiline reduces the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission.[8][10] This is particularly relevant in Parkinson's disease, which is characterized by a profound loss of dopaminergic neurons in the substantia nigra.[8]

Quantitative Pharmacology

The selectivity of Selegiline for MAO-B over MAO-A is a cornerstone of its therapeutic profile. This is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values.

| Enzyme | Inhibitor | IC50 (nM) | Source Organism/System | Reference |

| MAO-B | Selegiline | 51 | Not Specified | [11] |

| MAO-A | Selegiline | 23,000 | Not Specified | [11] |

| MAO-B | Selegiline | 11.25 | Rat Brain | [1][8] |

| MAO-A | Selegiline | No relevant inhibition at therapeutic doses | Rat Brain | [1] |

| MAO-B | Desmethylselegiline (metabolite) | 625 | Rat Brain (in vitro) | [8] |

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways of Neuroprotection

Beyond its symptomatic effects through dopamine conservation, a significant body of research has explored the neuroprotective properties of Selegiline. These effects are thought to be mediated, at least in part, by mechanisms independent of MAO-B inhibition.

Selegiline has been shown to protect neurons from apoptotic cell death.[5][10] This is achieved through the upregulation of anti-apoptotic proteins, most notably B-cell lymphoma 2 (Bcl-2), and the downregulation of pro-apoptotic proteins like Bax.[5][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Randomized Double-Blind Placebo-Controlled Phase III Trial of Selegiline Monotherapy for Early Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. DATATOP: a decade of neuroprotective inquiry. Parkinson Study Group. Deprenyl And Tocopherol Antioxidative Therapy Of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

(+)-Selegiline's Role in Mitochondrial Function and Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selegiline (B1681611) (L-deprenyl) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) utilized primarily in the management of Parkinson's disease.[1][2] Its therapeutic efficacy was initially attributed to its ability to increase dopaminergic neurotransmission by preventing the breakdown of dopamine.[1][3] However, a growing body of evidence reveals that selegiline's neuroprotective properties extend beyond MAO-B inhibition, involving a complex interplay with mitochondrial function and cellular stress responses.[4][5] Many of these protective effects are independent of its primary enzymatic inhibition.[4][6] This guide provides an in-depth examination of the mechanisms by which (+)-selegiline modulates mitochondrial integrity and counteracts oxidative stress, offering a valuable resource for researchers investigating neurodegenerative diseases and developing novel therapeutic strategies.

Core Mechanisms of Action at the Mitochondrion

This compound exerts its influence on mitochondria through multiple, often interconnected, mechanisms that collectively enhance cellular resilience. These actions range from reducing the generation of reactive oxygen species (ROS) to directly preventing the initiation of apoptotic pathways.

MAO-B Inhibition and Reduction of Oxidative Stress

Monoamine oxidase-B is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of biogenic amines, including dopamine.[1][7] A significant consequence of this catalytic activity is the production of hydrogen peroxide (H₂O₂), a precursor to highly reactive and damaging hydroxyl radicals.[5][6]

By irreversibly inhibiting MAO-B, selegiline directly curtails this source of mitochondrial ROS.[7][8] This reduction in the baseline oxidative burden is a cornerstone of its neuroprotective effect.[5] Studies have demonstrated that selegiline treatment leads to decreased H₂O₂ production and upregulates key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, further bolstering the cell's defense against oxidative damage.[4][7][9]

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening is a critical event in the intrinsic pathway of apoptosis, leading to the collapse of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[2][10]

Selegiline has been shown to inhibit the opening of the mPTP, an effect that is independent of its MAO-B inhibitory action.[10][11] By preventing mPTP induction, selegiline preserves mitochondrial integrity, blocks the downstream caspase cascade, and averts apoptotic cell death.[4][10] This direct interaction with the pore-forming structures represents a crucial mechanism for its cytoprotective effects against a wide range of toxins and cellular insults.[10][12]

Preservation of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is essential for ATP synthesis and overall mitochondrial function. A fall in ΔΨm is an early indicator of mitochondrial dysfunction and a commitment point for apoptosis. Selegiline has been consistently shown to prevent the collapse of ΔΨm in response to various stressors, including neurotoxins like MPP+ and oxidative insults.[4][13] This stabilization of ΔΨm is linked to its ability to inhibit the mPTP and reduce oxidative stress.[10][14]

Anti-Apoptotic Effects

Beyond its effects on the mPTP, selegiline actively promotes cell survival by modulating the expression of key apoptosis-regulating proteins. It has been shown to upregulate the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[6][15] Bcl-2 proteins are critical gatekeepers of the mitochondrial apoptotic pathway, preventing the release of cytochrome c.[15] By increasing the levels of these pro-survival proteins, selegiline shifts the cellular balance away from apoptosis and towards survival.[16]

Key Signaling Pathways

Selegiline's influence on mitochondrial health and antioxidant defenses is mediated by its ability to activate critical intracellular signaling pathways that regulate the expression of protective genes.

Nrf2/ARE Pathway and Antioxidant Enzyme Induction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the antioxidant response element (ARE). In various models of oxidative stress, selegiline induces the nuclear translocation of Nrf2.[8][17] This activation leads to the enhanced expression of antioxidant enzymes, including glutathione-dependent enzymes and catalase, thereby strengthening the cell's capacity to neutralize ROS.[6][17]

PI3K/Akt/CREB Pathway and Pro-Survival Gene Expression

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and proliferation. Selegiline has been shown to activate this pathway, leading to the induction of pro-survival genes.[6][18] Activation of PI3K/Akt can lead to the phosphorylation and activation of transcription factors like CREB (cAMP response element-binding protein), which in turn promotes the expression of neurotrophic factors (like BDNF and GDNF) and anti-apoptotic proteins such as Bcl-2.[6][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key mitochondrial and oxidative stress parameters.

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial Function | ||||

| MAO-B Activity | Mouse Brain Mitochondria | 20 mg/kg deprenyl (B1670267) (i.p.) | 55% decrease in activity | [14] |

| Rat Lungs (Cigarette Smoke-Exposed) | Selegiline pre-treatment | Significantly reversed the CS-induced elevation of MAO-B activity | [8][19] | |

| Oxygen Consumption (State 3) | Mouse Brain Mitochondria | 20 mg/kg deprenyl (i.p.) | 51% increase in oxygen uptake | [14] |

| ATP Levels | Mouse Hippocampus (METH withdrawal) | Selegiline (10-40 mg/kg) | Significant increase in mitochondrial ATP levels | [20][21] |

| Oxidative Stress Markers | ||||

| Hydrogen Peroxide (H₂O₂) Production | Mouse Brain Mitochondria | 20 mg/kg deprenyl (i.p.) | Significant decrease | [14] |

| Malondialdehyde (MDA) Levels | Mouse Hippocampus (METH withdrawal) | Selegiline (10-40 mg/kg) | Significant decrease in mitochondrial MDA | [21] |

| Reduced Glutathione (GSH) Levels | Mouse Hippocampus (METH withdrawal) | Selegiline (10-40 mg/kg) | Significant increase in mitochondrial GSH | [21] |

| Nitric Oxide Synthase (NOS) Activity | Mouse Brain Cytosolic Fractions & SMP | 20 mg/kg deprenyl (i.p.) | 40% (cytosolic) and 55% (SMP) inhibition | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mitochondrial function and oxidative stress. The following protocols are representative of the key experiments cited in selegiline research.

Isolation of Mitochondria from Rodent Liver/Brain

This protocol is a foundational step for many downstream assays measuring mitochondrial respiration and enzyme activity.

-

Tissue Homogenization: Euthanize the animal and rapidly excise the liver or brain. Mince the tissue in ice-cold isolation buffer (e.g., containing 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Homogenize using a Dounce or Teflon pestle homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step.

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., containing 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 5 mM EGTA, pH 7.2).

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay to normalize subsequent measurements.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

OCR is a direct measure of the electron transport chain (ETC) activity and is a key indicator of mitochondrial health.[22][23]

-

Assay Setup: Add isolated mitochondria (e.g., 0.1-0.5 mg/mL protein) to a temperature-controlled chamber (30-37°C) of an oxygen electrode system (e.g., Clark-type electrode) or a microplate-based respirometer containing respiration buffer.

-

State 2 Respiration: Add a substrate for a specific complex (e.g., glutamate/malate for Complex I or succinate (B1194679) for Complex II). The initial OCR reflects State 2 respiration (substrate-dependent, but not limited by ADP).

-

State 3 Respiration: Add a defined amount of ADP to stimulate ATP synthesis. The resulting rapid increase in OCR is termed State 3 respiration (active respiration).

-

State 4 Respiration: After the added ADP is phosphorylated to ATP, the OCR will slow to a rate known as State 4 respiration (resting state), which is primarily limited by the proton leak across the inner membrane.

-

Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 OCR is calculated as the RCR, a key indicator of the coupling between respiration and oxidative phosphorylation.

-

Pharmacological Manipulation: Specific inhibitors (e.g., oligomycin (B223565) for ATP synthase, FCCP as an uncoupler, and rotenone/antimycin A for Complexes I/III) can be added sequentially to dissect different components of mitochondrial respiration.[23]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent cationic dyes that accumulate in the mitochondrial matrix in a potential-dependent manner are commonly used.

-

Cell Culture: Plate cells (e.g., SH-SY5Y or primary neurons) in a suitable format for microscopy or plate-based fluorescence reading.

-

Dye Loading: Incubate cells with a fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 in culture medium for 20-30 minutes at 37°C.

-

Treatment: Expose the cells to the desired concentrations of this compound with or without a mitochondrial toxin (e.g., MPP+ or H₂O₂).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

Data Analysis: A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization. The ability of selegiline to prevent this change is quantified. A final addition of an uncoupler like FCCP is used as a control to confirm the signal is dependent on ΔΨm.[24]

Measurement of Reactive Oxygen Species (ROS)

-

Cell Preparation: Culture cells as described for ΔΨm measurements.

-

Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE) for superoxide or 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for general ROS, for 30-60 minutes.

-

Treatment: Apply this compound and/or an oxidative stressor.

-

Quantification: Measure the increase in fluorescence over time using a fluorescence plate reader or microscope. The antioxidant effect of selegiline is determined by its ability to attenuate the fluorescence increase caused by the stressor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Selegiline - BioPharma Notes [biopharmanotes.com]

- 2. benchchem.com [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Selegiline and neuroprotection [selegiline.com]

- 5. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Protective effect of selegiline on cigarette smoke-induced oxidative stress and inflammation in rat lungs in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selegiline (L-deprenyl) and the mitochondria [selegiline.com]

- 11. Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection | springermedicine.com [springermedicine.com]

- 12. Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective actions of Selegiline in inhibiting 1-methyl, 4-phenyl, pyridinium ion (MPP+)-induced apoptosis in SK-N-SH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improvement of mouse brain mitochondrial function after deprenyl treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Pharmacological profile of (+)-Selegiline's metabolites

An In-depth Technical Guide to the Pharmacological Profile of (+)-Selegiline's Metabolites

Introduction

Selegiline (B1681611), specifically the levorotatory enantiomer L-(-)-selegiline (also known as L-deprenyl), is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B).[1] It is utilized clinically in the management of Parkinson's disease and major depressive disorder.[2][3] The therapeutic effects of selegiline are primarily attributed to its ability to selectively inhibit MAO-B at lower doses, which leads to increased synaptic concentrations of dopamine (B1211576) in the brain.[4][5] However, selegiline undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2B6 and CYP2C19), into three major active metabolites: L-(-)-N-desmethylselegiline (DMS), L-(-)-methamphetamine (L-MA), and L-(-)-amphetamine (L-A).[4][6][7]

These metabolites are pharmacologically active and contribute to the complex clinical profile of selegiline, including both therapeutic and potential adverse effects.[6][8] Understanding the distinct pharmacological properties of each metabolite is crucial for researchers and drug development professionals. This guide provides a comprehensive overview of the metabolism of L-selegiline and the detailed pharmacological profiles of its key metabolites, supported by quantitative data, experimental protocols, and pathway visualizations. It is important to note that the metabolism is stereospecific, and the levorotatory (L) metabolites are not converted to their more potent dextrorotatory (D) counterparts.[4][9]

Metabolism of L-(-)-Selegiline

Selegiline is metabolized via two primary pathways: N-depropargylation to form L-methamphetamine and N-demethylation to form N-desmethylselegiline.[4] Both of these primary metabolites are further metabolized to a common secondary metabolite, L-amphetamine.[4] The cytochrome P450 enzymes CYP2B6 and CYP2C19 are the leading candidates in mediating these metabolic transformations.[4]

Pharmacological Profiles of Metabolites

The metabolites of selegiline possess distinct pharmacological activities that differ significantly from the parent compound and from each other.

L-(-)-N-desmethylselegiline (DMS)

DMS is a primary metabolite that retains some of the key characteristics of selegiline.

-

Mechanism of Action : Like its parent compound, DMS is a selective, irreversible inhibitor of MAO-B.[10] While it is substantially less potent than selegiline in in vitro studies (approximately 60-fold less), it is only 3- to 6-fold less potent in vivo following oral administration in rats.[10] A single 10 mg oral dose of DMS in humans inhibited platelet MAO-B activity by approximately 68%, compared to 94% with selegiline.[10] DMS also functions as a catecholaminergic activity enhancer (CAE), similar to selegiline, which may contribute to its neuroprotective effects.[10][11] Importantly, unlike L-methamphetamine and L-amphetamine, DMS is not a monoamine releasing agent.[10] It has also demonstrated neuroprotective, antioxidant, and anti-apoptotic properties.[10][12]

L-(-)-Methamphetamine (L-MA)

L-MA is the major metabolite of selegiline.[13] Its pharmacological activity is primarily as a central nervous system stimulant, though it is significantly weaker than its dextrorotatory isomer.

-

Mechanism of Action : L-MA acts as a weak norepinephrine (B1679862) and dopamine releasing agent.[2][4] This action increases the synaptic concentration of these catecholamines, leading to sympathomimetic and psychostimulant effects.[10][14] However, its potency is considerably lower than that of dextromethamphetamine.[15] Unlike selegiline and DMS, L-methamphetamine and L-amphetamine are not active as MAO-B inhibitors at concentrations up to 100 μM in vitro.[10]

L-(-)-Amphetamine (L-A)

L-A is a metabolite of both L-MA and DMS and shares a similar pharmacological profile with L-MA.

-

Mechanism of Action : L-A is also a norepinephrine and dopamine releasing agent with sympathomimetic and psychostimulant properties.[10][16] It enhances the release of monoamine neurotransmitters into the synaptic cleft and can inhibit their reuptake.[14][16] Its effects are considered much weaker than those of dextroamphetamine.[7] The low concentrations of L-amphetamine and L-methamphetamine achieved during standard selegiline therapy (10 mg/day) are not thought to contribute significantly to the primary clinical efficacy of the drug.[7][17]

Data Presentation: Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative data for selegiline and its metabolites.

Table 1: Comparative MAO-B Inhibitory Activity

| Compound | IC₅₀ (in vitro) | In Vivo Inhibition (Human Platelet MAO-B) | Notes |

| L-(-)-Selegiline | Highly Potent (e.g., 50% inhibition at 26 pg/mL)[4] | ~94-98% inhibition after a single 10 mg oral dose[4][10] | Potent, selective, and irreversible inhibitor. |

| L-(-)-N-desmethylselegiline | 60-fold less potent than selegiline[10] | ~68% inhibition after a single 10 mg oral dose[10] | Irreversible inhibitor, but less potent than the parent drug. |

| L-(-)-Methamphetamine | No significant activity (up to 100 µM)[10] | Not applicable | Not an MAO-B inhibitor. |

| L-(-)-Amphetamine | No significant activity (up to 100 µM)[10] | Not applicable | Not an MAO-B inhibitor. |

Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)

| Compound | Elimination Half-life (t½) | Time to Peak (Tₘₐₓ) | Peak Plasma Concentration (Cₘₐₓ) after 10 mg Selegiline |

| L-(-)-Selegiline | 1.2–3.5 h (single dose); 7.7-9.7 h (multiple doses)[4] | 0.5–1.5 h[4] | ~1 ng/mL[18] |

| L-(-)-N-desmethylselegiline | 2.2–3.8 h (single dose); 9.5 h (multiple doses)[4] | - | 0.9 ± 0.7 ng/mL (steady state)[7] |

| L-(-)-Methamphetamine | 14–21 h[4] | - | 14.7 ± 6.5 ng/mL (steady state)[7] |

| L-(-)-Amphetamine | 16–18 h[4] | - | 6.5 ± 2.5 ng/mL (steady state)[7] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of these compounds.

Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of a test compound against MAO-B.

-

Objective : To quantify the concentration of a test compound required to inhibit 50% of MAO-B enzyme activity.

-

Materials : Recombinant human MAO-B enzyme, assay buffer, MAO-B substrate (e.g., p-tyramine or a luminogenic substrate), fluorescent or chemiluminescent probe (e.g., Amplex Red with Horseradish Peroxidase), known MAO-B inhibitor as positive control (e.g., selegiline), test compounds, and black 96-well microplates.[19]

-

Methodology :

-

Reagent Preparation : Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Prepare the MAO-B enzyme, substrate, and probe solutions according to the manufacturer's instructions (e.g., MAO-Glo™ kit).[19][20]

-

Assay Setup : To the wells of a 96-well plate, add the test compound dilutions. Include controls: a no-inhibitor (vehicle) control for 100% activity and a no-enzyme control for background signal.[19]

-

Pre-incubation (for irreversible inhibitors) : Add the MAO-B enzyme to all wells (except the no-enzyme control) and pre-incubate with the test compounds for a specified time (e.g., 15 minutes at 37°C) to allow for irreversible binding.[19]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate and probe mixture to all wells.

-

Incubation : Incubate the plate at 37°C, protected from light, for a defined period (e.g., 60 minutes). The reaction produces H₂O₂, which, in the presence of HRP, reacts with the probe to generate a fluorescent or luminescent signal.

-

Detection : Measure the fluorescence (e.g., Ex/Em = 530/590 nm) or luminescence using a plate reader.

-

Data Analysis : Subtract the background signal from all readings. Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[20]

-

Protocol 2: Dopamine Reuptake Inhibition Assay (Synaptosome-based)

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into nerve terminals.

-

Objective : To determine the functional potency (IC₅₀) of a test compound in inhibiting the dopamine transporter (DAT).[21]

-

Materials : Fresh or frozen brain tissue from a dopamine-rich region (e.g., rat striatum), homogenization buffer, uptake buffer, radiolabeled dopamine (e.g., [³H]Dopamine), test compounds, a potent DAT inhibitor for non-specific uptake control (e.g., nomifensine (B1679830) or cocaine), glass fiber filters, and a liquid scintillation counter.[21][22]

-

Methodology :

-

Synaptosome Preparation : Homogenize striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the synaptosomes (resealed nerve terminals containing DAT). Resuspend the pellet in fresh uptake buffer.[22]

-

Assay Setup : In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosome suspension with various concentrations of the test compound for 10-20 minutes at 37°C. Include a vehicle control (for total uptake) and a non-specific uptake control.[22]

-

Uptake Initiation : Add [³H]Dopamine to each tube to start the uptake reaction.

-

Incubation : Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.[22]

-

Termination : Stop the reaction by adding ice-cold uptake buffer, followed by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the buffer. Wash the filters with additional cold buffer to remove unbound radiolabel.[21]

-

Quantification : Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate specific uptake by subtracting the non-specific uptake from all other measurements. Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake against the log of the test compound concentration.[21]

-

Conclusion

The pharmacological profile of L-(-)-selegiline is a composite of the actions of the parent drug and its three primary metabolites. While selegiline and its metabolite N-desmethylselegiline are responsible for the characteristic irreversible MAO-B inhibition, the amphetamine-like metabolites, L-methamphetamine and L-amphetamine, contribute weak catecholamine-releasing and psychostimulant effects.[4][10] The contribution of these metabolites to the overall clinical effect of selegiline is complex and may be relevant to both its therapeutic efficacy and its side-effect profile, particularly at higher doses.[4] Furthermore, different formulations of selegiline, such as the transdermal patch, can bypass first-pass metabolism, resulting in significantly lower levels of the amphetamine metabolites and a different clinical profile.[2][3] A thorough understanding of the distinct properties of each metabolite is therefore essential for the rational design and development of novel MAO-B inhibitors and other neuroprotective agents.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Selegiline - Wikipedia [en.wikipedia.org]

- 3. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. poison.org [poison.org]

- 9. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 11. (-)Deprenyl (selegiline), a catecholaminergic activity enhancer (CAE) substance acting in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methamphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 16. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. drugs.com [drugs.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Neurotrophic Potential of (+)-Selegiline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, has long been a cornerstone in the management of Parkinson's disease. Emerging evidence, however, illuminates a broader neuroprotective and neurorestorative role for this compound, extending beyond its canonical function in dopamine (B1211576) metabolism. A significant aspect of this neuroprotective capacity lies in its ability to induce the expression of a suite of neurotrophic factors. This technical guide provides a comprehensive examination of the current understanding of this compound's influence on the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF), as well as Neurotrophin-3 (NT-3) and Neurotrophin-4 (NT-4). We present a synthesis of quantitative data from pivotal preclinical studies, detailed experimental methodologies for the investigation of these effects, and visual representations of the implicated signaling pathways to serve as a thorough resource for the scientific community.

Introduction: Unveiling the Neurotrophic Properties of this compound

The therapeutic efficacy of this compound in neurodegenerative diseases is increasingly attributed to mechanisms independent of MAO-B inhibition.[1][2] A compelling body of research indicates that this compound actively promotes neuronal survival, regeneration, and differentiation through the upregulation of critical neurotrophic factors.[3][4] These proteins are fundamental to the maintenance and plasticity of the nervous system, making them prime targets for therapeutic intervention in a range of neurological disorders.[5] This guide delves into the specific neurotrophic factors modulated by this compound, the quantitative extent of their induction, the experimental frameworks used to elucidate these effects, and the underlying molecular signaling cascades.

Quantitative Analysis of this compound-Induced Neurotrophic Factor Expression

The induction of neurotrophic factors by this compound has been quantified in various preclinical models. The following tables summarize key findings, providing a clear comparison of the observed effects across different experimental paradigms.

Table 1: In Vitro Induction of Neurotrophic Factors by this compound in Cultured Mouse Astrocytes

| Neurotrophic Factor | Treatment | Fold Increase (Protein) | Fold Increase (mRNA) | Time Point | Reference |

| NGF | 2 mM this compound | 26-fold | 6.2-fold | 24 hours | [4] |

| BDNF | 2 mM this compound | 1.7-fold | 3.4-fold | 24 hours | [4] |

| GDNF | 2 mM this compound | 4.2-fold | 2.7-fold | 24 hours | [4] |

| NGF | 1.68 mM Desmethylselegiline (metabolite) | 4.1-fold | 2.6-fold | 24 hours | [4] |

| BDNF | 1.68 mM Desmethylselegiline (metabolite) | 1.7-fold | 1.7-fold | 24 hours | [4] |

| GDNF | 1.68 mM Desmethylselegiline (metabolite) | 2.4-fold | 1.8-fold | 24 hours | [4] |

Table 2: In Vivo Induction of Neurotrophic Factors by this compound in a Subacute MPTP Mouse Model of Parkinson's Disease

| Neurotrophic Factor | Treatment | Fold Increase (Protein) | Fold Increase (mRNA) | Treatment Duration | Reference |

| GDNF | 1.0 mg/kg/day this compound (oral) | 1.44-fold (143.53%) | 2.10-fold | 14 days | [6][7] |

| BDNF | 1.0 mg/kg/day this compound (oral) | 1.57-fold (157.05%) | 2.75-fold | 14 days | [6][7] |

Table 3: In Vivo Induction of BDNF by this compound in Mouse Brain

| Brain Region | Treatment | Fold Increase (Protein) | P-value | Treatment Duration | Reference |

| Anterior Cingulate Cortex | This compound | 1.55 +/- 0.22 | < 0.05 | 2 weeks | [8] |

| Striatum | This compound | 1.32 +/- 0.15 | < 0.13 | 2 weeks | [8] |

Table 4: In Vivo Induction of Neurotrophins by this compound in a Rat Model of Spinal Cord Injury

| Neurotrophin | Treatment | Outcome | Treatment Duration | Reference |

| BDNF | 5 mg/kg this compound (intraperitoneal) | Increased mRNA levels | 7 days | [9][10] |

| GDNF | 5 mg/kg this compound (intraperitoneal) | Increased mRNA levels | 7 days | [9][10] |

| NT-3 | 5 mg/kg this compound (intraperitoneal) | Increased mRNA levels | 7 days | [9][10] |

| NT-4 | 5 mg/kg this compound (intraperitoneal) | Increased mRNA levels | 7 days | [9][10] |

Signaling Pathways Activated by this compound

The induction of neurotrophic factors by this compound is mediated through the activation of specific intracellular signaling cascades. Two prominent pathways have been identified: the CREB/BDNF pathway and the Akt/GSK3β pathway.[1]

The CREB/BDNF Signaling Pathway

The cAMP response element-binding protein (CREB) is a critical transcription factor for neuronal plasticity and survival. Its activation through phosphorylation (p-CREB) leads to the transcription of target genes, including BDNF.[1] Studies have demonstrated that this compound treatment increases the levels of both total and phosphorylated CREB, subsequently enhancing BDNF expression.[1][9]

The Akt/GSK3β Signaling Pathway

The Akt/GSK3β signaling pathway is another key mediator of the neuroprotective effects of this compound. Akt (Protein Kinase B), upon activation via phosphorylation, inhibits Glycogen Synthase Kinase 3β (GSK3β), a protein often implicated in pro-apoptotic processes.[1] this compound has been shown to increase the phosphorylation of both Akt and GSK3β, thereby promoting cell survival.[1][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on neurotrophic factors.

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of a parkinsonian phenotype in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and subsequent treatment with this compound.[6]

Protocol Steps:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.

-

MPTP Induction: Induce Parkinsonism by administering intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 30 mg/kg/day) dissolved in sterile saline for 5 consecutive days.[6] A control group receives saline injections.

-

Group Assignment: Following MPTP administration, randomly assign mice to either a vehicle control group or a this compound treatment group.

-

This compound Administration: Administer this compound (e.g., 1.0 mg/kg/day) via oral gavage for a specified duration (e.g., 14 days).[6] The vehicle group receives the vehicle solution.

-

Behavioral Assessment: Conduct behavioral tests, such as gait analysis, at specified time points during the treatment period.

-

Tissue Harvesting: At the end of the treatment period, euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brains and collect regions of interest (e.g., striatum, substantia nigra).

-

Molecular Analysis: Process the collected tissues for downstream analyses, including RT-PCR for mRNA quantification, Western blotting for protein quantification, and immunohistochemistry for protein localization.

Quantification of Neurotrophic Factor mRNA by Real-Time PCR (RT-PCR)

This protocol outlines the steps for measuring the relative mRNA expression levels of neurotrophic factors in brain tissue or cell culture samples.

Protocol Steps:

-

RNA Extraction: Isolate total RNA from tissue homogenates or cell lysates using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument. Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the target neurotrophic factor gene (e.g., BDNF, NGF, GDNF), and a SYBR Green or TaqMan probe-based master mix.

-

Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in gene expression using the ΔΔCt method.

Quantification of Neurotrophic Factor Protein by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for quantifying the protein levels of neurotrophic factors in cell culture supernatants or tissue lysates.

Protocol Steps:

-

Sample Preparation:

-

Cell Culture Supernatants: Collect the cell culture medium and centrifuge to remove cellular debris.

-

Tissue Lysates: Homogenize brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific neurotrophic factor of interest (e.g., NGF, BDNF, GDNF).

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubate to allow the neurotrophic factor to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Incubate to allow the detection antibody to bind to the captured neurotrophic factor.

-

Wash the plate to remove unbound detection antibody.

-

Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the neurotrophic factor in the samples by interpolating their absorbance values on the standard curve.

Analysis of Signaling Proteins by Western Blotting

This protocol details the detection and quantification of total and phosphorylated signaling proteins, such as CREB and Akt, in cell or tissue lysates.

Protocol Steps:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target protein (e.g., anti-CREB and anti-pCREB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.

Immunocytochemistry for Neuronal Markers

This protocol describes the visualization of neuronal markers in cultured cells following treatment to assess differentiation and morphology.

Protocol Steps:

-

Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with this compound or other inducing agents as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin, NeuN) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI, and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion

The induction of a range of neurotrophic factors by this compound represents a significant, MAO-B independent mechanism contributing to its neuroprotective and neurorestorative effects. The quantitative data and signaling pathways detailed in this guide underscore the multifaceted therapeutic potential of this compound. The provided experimental protocols offer a foundational framework for researchers and drug development professionals to further investigate and harness the neurotrophic properties of this compound and related molecules in the pursuit of novel treatments for neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of selegiline on neural stem cells differentiation: a possible role for neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of selegiline in neurodegenerative disorders and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of brain-derived neurotrophic factor (BDNF) and cerebral dopamine neurotrophic factor (CDNF) by anti-parkinsonian drug therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of selegiline as a monomine oxidase B inhibitor on the expression of neurotrophin mRNA levels in a contusion rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of (+)-Selegiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of (+)-Selegiline hydrochloride, a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), primarily used in the management of Parkinson's disease. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of selegiline-containing drug products.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of the levorotatory acetylenic derivative of phenethylamine.[1] It presents as a white, odorless, crystalline powder.[2] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | References |

| Chemical Name | (R)-N,α-Dimethyl-N-2-propynylphenethylamine hydrochloride | [3] |

| Molecular Formula | C₁₃H₁₈ClN | [4] |

| Molecular Weight | 223.74 g/mol | [4] |

| Melting Point | 141-145 °C | [2] |

| pKa | 7.5 | [2] |

| Solubility | Freely soluble in water and methanol; Soluble in chloroform. | [2][3] |

| In DMSO: 100 mg/mL (may require sonication). | [5] | |

| In Water: ≥ 33.33 mg/mL. | [5] | |

| Appearance | White, odorless, crystalline powder. | [2] |

Stability Profile

The stability of a drug substance is a critical attribute that influences its quality, safety, and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The stability of this compound hydrochloride has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

2.1. Forced Degradation Studies

Forced degradation studies of this compound hydrochloride have demonstrated its stability under certain conditions and susceptibility to degradation under others. A summary of these findings is presented in Table 2.

Table 2: Summary of Forced Degradation Studies on this compound Hydrochloride

| Stress Condition | Conditions | Observations | Degradation Products | References |

| Acid Hydrolysis | 0.1M HCl, 80°C, 6 hours | No degradation observed. | Not Applicable | [3] |

| 0.5N HCl, 50°C, 24 hours | No degradation occurred. | Not Applicable | [6] | |

| Base Hydrolysis | 0.1M NaOH, 80°C, 6 hours | No degradation observed. | Not Applicable | [3] |

| 0.5N NaOH, 50°C, 24 hours | No degradation occurred. | Not Applicable | [6] | |

| Neutral Hydrolysis | Water, 80°C, 6 hours | No degradation observed. | Not Applicable | [3] |

| pH 7, 105°C | Degradation observed. | Methamphetamine (major product) | [7] | |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 15 minutes | 59.59% degradation. | Two unidentified degradation products. | [3] |

| Alkaline pH | Degradation observed. | Selegiline-N-oxide | [6] | |

| Thermal Degradation (Solid State) | 105°C, 24 hours | No degradation observed. | Not Applicable | [3] |

| Photostability | Daylight and 365 nm UV-light | No degradation occurred. | Not Applicable | [6] |

Note: The stability under photolytic conditions requires further investigation under standardized ICH Q1B conditions to be conclusive.

2.2. Degradation Pathways

The primary degradation pathways for this compound hydrochloride involve oxidation and hydrolysis under neutral conditions at elevated temperatures. The tertiary amine is susceptible to oxidation, leading to the formation of Selegiline-N-oxide, particularly at alkaline pH.[6] Under neutral hydrolytic conditions at high temperatures, the N-propargyl group can be cleaved, resulting in the formation of l-methamphetamine.[7]

Experimental Protocols

This section outlines the methodologies for key experiments related to the stability testing of this compound hydrochloride.

3.1. Forced Degradation Study Protocol

A typical workflow for conducting a forced degradation study is illustrated below. This process is crucial for developing and validating a stability-indicating analytical method.

3.1.1. Sample Preparation for Stress Studies

-

Acidic and Basic Hydrolysis: A stock solution of this compound hydrochloride is prepared in the respective acidic or basic medium (e.g., 0.1M HCl or 0.1M NaOH) and subjected to the specified temperature for a defined period.[3]

-

Oxidative Degradation: The drug substance is dissolved in a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature for a specified duration.[3]

-

Thermal Degradation: A known quantity of the solid drug substance is placed in a petri dish and exposed to a high temperature in an oven.[3]

-

Photostability: The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark to exclude thermal degradation.

3.2. Stability-Indicating RP-HPLC Method

A robust stability-indicating method is crucial to separate the parent drug from its degradation products. The following is a representative RP-HPLC method adapted from the literature.[3][8]

Table 3: Representative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Potassium di-hydrogen phosphate (B84403) buffer (pH 4.0 ± 0.5) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 205 nm |

| Column Temperature | 40°C |

| Injection Volume | 50 µL |

| Retention Time (Selegiline HCl) | Approximately 5.7 min |

3.2.1. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to resolve the main peak from any degradation products, as demonstrated in the forced degradation studies.

Conclusion

This compound hydrochloride is a relatively stable molecule, particularly in its solid form and under acidic and basic conditions. However, it is susceptible to degradation under oxidative stress and at elevated temperatures in a neutral aqueous environment. The primary degradation products identified are Selegiline-N-oxide and l-methamphetamine. A validated stability-indicating HPLC method is essential for the accurate quantification of this compound hydrochloride and its degradation products in pharmaceutical formulations and during stability studies. This technical guide provides a foundational understanding of the chemical properties and stability of this compound hydrochloride to aid in the development of safe, effective, and stable drug products.

References

- 1. Methamphetamine and amphetamine derived from the metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.uniupo.it [iris.uniupo.it]

- 3. ajprd.com [ajprd.com]

- 4. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faa.gov [faa.gov]

(+)-Selegiline: A Technical Primer on its Anti-Aging Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Selegiline, a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), has garnered significant interest for its potential as an anti-aging compound. Initially developed for the treatment of Parkinson's disease, preclinical studies have consistently demonstrated its capacity to extend lifespan in various animal models and mitigate age-related cognitive decline. This technical guide provides an in-depth analysis of the core mechanisms underlying selegiline's geroprotective effects, focusing on its multifaceted actions on neuronal survival, oxidative stress, and apoptosis. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic landscape of aging.

Introduction

The quest for interventions that can modulate the aging process is a cornerstone of modern biomedical research. Among the pharmacological agents investigated, this compound (also known as L-deprenyl) has emerged as a compelling candidate. Its primary clinical application is in neurology, where it is used to manage the symptoms of Parkinson's disease by preventing the breakdown of dopamine (B1211576) in the brain.[1][2] However, a substantial body of preclinical evidence suggests that its therapeutic window may extend to the broader processes of aging.

Numerous studies have reported that selegiline (B1681611) can increase both mean and maximum lifespan in rodents.[1][3][4] These effects are often dose-dependent, with lower doses generally proving more effective.[1][4] The mechanisms underpinning these pro-longevity effects are complex and appear to extend beyond simple MAO-B inhibition, encompassing a range of neuroprotective and cellular maintenance pathways.[5] This guide will dissect these mechanisms, presenting the available data, experimental methodologies, and the key signaling cascades involved.

Core Mechanisms of Anti-Aging Action

The potential of this compound as an anti-aging compound is attributed to a confluence of mechanisms that collectively enhance cellular resilience and combat age-related decline. These can be broadly categorized into:

-

Neuroprotection and Lifespan Extension: Selegiline has been shown to protect neurons from a variety of toxins and insults, contributing to its potential to delay age-related neurodegeneration.[5] This neuroprotective effect is linked to its ability to extend lifespan in several animal models.

-

Antioxidant and Anti-apoptotic Properties: A significant component of selegiline's action is its ability to mitigate oxidative stress and inhibit programmed cell death (apoptosis), two key drivers of the aging process.[6][7][8]

-

Modulation of Neurotrophic Factors: Selegiline can upregulate the expression of several crucial neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons.[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the anti-aging effects of this compound.

Table 1: Effects of this compound on Lifespan in Animal Models

| Species/Strain | Sex | Dose | Treatment Start Age | Mean Lifespan Increase (%) | Maximum Lifespan Increase (%) | Reference |

| Wistar Rats | Male | 0.25 mg/kg (s.c., 3x/week) | 24 months | 27% | Not Reported | [1] |

| F344 Rats | Male | 0.5 mg/kg (s.c.) | 24 months | 34% | Not Reported | [1] |

| F344/DuCrj Rats | Male | 0.25 mg/kg (s.c., 3x/week) | 18 months | 8.1% | Not Reported | [4] |

| F344/DuCrj Rats | Female | 0.25 mg/kg (s.c., 3x/week) | 18 months | 6.7% | Not Reported | [4] |

| Syrian Hamsters | Female | 0.05 mg/kg (in food) | 12 months | Significant Increase | Not Reported | [3][12] |

| Syrian Hamsters | Male | 0.05 mg/kg (in food) | 12 months | No Significant Increase | Not Reported | [3] |

Table 2: Effects of this compound on Neurotrophic Factor Expression

| Neurotrophic Factor | Model System | Selegiline Concentration/Dose | Fold Increase (vs. Control) | Reference |

| Nerve Growth Factor (NGF) | Cultured Mouse Astrocytes | 2 mM (24h) | 26 | [9] |

| Brain-Derived Neurotrophic Factor (BDNF) | Cultured Mouse Astrocytes | 2 mM (24h) | 1.7 | [9] |

| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Cultured Mouse Astrocytes | 2 mM (24h) | 4.2 | [9] |

| BDNF | Mouse Anterior Cingulate Cortex | Not specified | 1.55 | [13] |

Table 3: Effects of this compound on Antioxidant Enzymes and Apoptotic Markers

| Parameter | Model System | Selegiline Concentration/Dose | Effect | Reference |

| Catalase (CAT) Activity | Rat Striatum (25-week-old) | 2 mg/kg | Increased | [14] |

| Superoxide Dismutase 2 (SOD2) Activity | Rat Striatum (25-week-old) | 2 mg/kg | Increased | [14] |

| Glutathione (GSH) Level | Rat Striatum and Cortex | 5 and 10 mg/kg | Increased | [6] |

| Lipid Peroxidation | Rat Striatum and Cortex | 5 and 10 mg/kg | Reduced | [6] |

| Caspase-3 Expression | Rat Striatum and Cortex | 5 and 10 mg/kg | Reduced | [6] |

| Bax Expression | Rat Striatum and Cortex | 5 and 10 mg/kg | Reduced | [6] |

| Bcl-2 Expression | Rat Striatum and Cortex | 5 and 10 mg/kg | Increased | [6] |

Key Signaling Pathways

The anti-aging effects of this compound are mediated by a complex network of intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the most critical cascades.

Neurotrophic Factor Signaling

Selegiline has been shown to upregulate the expression of several neurotrophic factors, including BDNF and GDNF.[9][11] This is thought to occur, in part, through the activation of the PI3K/Akt signaling pathway, which promotes cell survival and growth.

Caption: Selegiline-induced neurotrophic factor signaling pathway.

Antioxidant Response Pathway

Selegiline can enhance the cellular antioxidant defense system by activating the Nrf2/ARE pathway.[6] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes.

Caption: Selegiline-mediated Nrf2/ARE antioxidant response.

Anti-Apoptotic Pathway

Selegiline exerts anti-apoptotic effects primarily by modulating the Bcl-2 family of proteins and by inhibiting the mitochondrial permeability transition pore (mPTP).[6][10][15] This leads to the stabilization of the mitochondrial membrane and the prevention of caspase activation.

Caption: Selegiline's modulation of the intrinsic apoptotic pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of selegiline research.

Animal Treatment and Administration

-

Objective: To administer this compound to rodent models for lifespan and neuroprotection studies.

-

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl) or appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose for oral gavage)

-

Syringes and needles for injection or gavage needles

-

-

Procedure (Subcutaneous Injection):

-

Dissolve selegiline hydrochloride in sterile saline to the desired concentration.

-

Inject the solution subcutaneously (s.c.) under the loose skin on the back of the neck.

-

Dosages in lifespan studies typically range from 0.05 to 10 mg/kg, administered with varying frequencies (e.g., daily, 3 times a week).[1][3][4][16]

-

-

Procedure (Oral Gavage):

-

Dissolve or suspend selegiline in a suitable vehicle.

-

Administer the solution directly into the stomach using a gavage needle.

-

A common oral dose for neuroprotection studies is 1.0 mg/kg/day.[17]

-

Assessment of Antioxidant Enzyme Activity (SOD and CAT)

-

Objective: To measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT) in tissue homogenates.

-

Materials:

-

Tissue of interest (e.g., striatum, cortex)

-

Homogenization buffer

-

Bradford or BCA protein assay kit

-

Commercial SOD and CAT activity assay kits

-

-

Procedure:

-

Rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in an appropriate buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard protein assay.

-

Measure SOD and CAT activity using commercial kits according to the manufacturer's instructions. These kits are typically based on spectrophotometric methods that measure the inhibition of a chromogen reduction (for SOD) or the decomposition of hydrogen peroxide (for CAT).

-

Western Blot Analysis of Bcl-2 and Bax

-

Objective: To quantify the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

-

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

-

-

Procedure:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control.

-

TUNEL Assay for Apoptosis Detection

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.

-

Materials:

-

Fixed and permeabilized tissue sections or cells

-

Commercial TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit

-

Fluorescence microscope

-

-

Procedure:

-

Prepare the samples according to standard histological or cell culture protocols, including fixation and permeabilization steps.

-